Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1038393-19-9) is a brominated heterocyclic compound with a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . It is synthesized via cyclization of 2-amino-3-bromopyridine derivatives with ethyl bromopyruvate under controlled conditions . This compound serves as a critical intermediate in medicinal chemistry, particularly for Suzuki cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at the bromine position . Its applications span the development of kinase inhibitors, antiviral agents, and anticonvulsants .
Properties
IUPAC Name |
ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLPJCVUILYICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC=CC(=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate, also known as Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-1,5-dihydro-, ethyl ester, is a derivative of imidazo[1,2-a]pyrimidine. Imidazo[1,2-a]pyrimidines are structural analogs of purine bases, such as adenine and guanine. They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These reactions can lead to changes in the compound’s structure and function, potentially influencing its interaction with its targets.
Pharmacokinetics
A related compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which could impact its bioavailability.
Result of Action
Derivatives of imidazo[1,2-a]pyridine have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Action Environment
One source suggests that a related compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that light, moisture, and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been found to bind to certain receptor proteins, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as protein kinases and transcription factors, this compound can induce changes in gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, forming stable enzyme-substrate complexes that either inhibit or enhance the enzyme’s catalytic activity. Additionally, this compound can interact with DNA and RNA molecules, influencing the transcription and translation processes. These interactions result in altered gene expression patterns, which ultimately affect cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These findings underscore the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative and reductive reactions, catalyzed by enzymes such as cytochrome P450 oxidases and reductases. These metabolic processes result in the formation of several intermediate metabolites, which can further interact with cellular components and influence metabolic flux. Additionally, this compound has been shown to affect the levels of key metabolites, such as reactive oxygen species and antioxidant molecules, thereby modulating cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake and accumulation in target cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular distribution of this compound, directing it to specific compartments or organelles. These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Biological Activity
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural comparisons with related compounds, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Bromine atom at the 8-position.
- Ethyl ester at the 2-carboxylate position.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation reactions involving imidazo[1,2-a]pyridine derivatives.
- Bromination reactions using brominating agents on suitable precursors.
Antibacterial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antibacterial activity. This compound is expected to share these properties based on structural similarities with other active derivatives. For instance:
| Compound Name | Notable Activity |
|---|---|
| Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | Antibacterial properties |
| Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | Potential anti-inflammatory effects |
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. Similar compounds have demonstrated efficacy against various cancer cell lines. For example:
- Compounds with imidazo[1,2-a]pyridine structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.
Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Initial findings suggest that it may:
- Interact with DNA or RNA targets.
- Inhibit critical enzymes responsible for cellular processes.
Case Studies and Research Findings
Recent studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives. A notable investigation highlighted the anticancer activity of related compounds:
Scientific Research Applications
Structural Overview
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate features a bromine atom at the 8-position and an ethyl ester at the 2-carboxylate position. This specific arrangement may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, exhibit significant antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, similar to related derivatives which have shown efficacy against Gram-positive and Gram-negative bacteria as well as Mycobacterium species .
Antitumor Properties
The structural similarities between this compound and other known antitumor agents suggest potential applications in oncology. Studies have demonstrated that compounds in this class can induce apoptosis in cancer cell lines, providing a foundation for further investigation into their use as anticancer drugs.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Initial findings indicate that similar compounds can bind to DNA or RNA targets and inhibit key enzymes involved in cellular processes. This interaction could be pivotal for drug design aimed at targeting specific pathways in disease processes.
Comparison with Related Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | Methyl group at 5-position | Antibacterial properties |
| Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | Methyl group at 6-position | Potential anti-inflammatory effects |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | Bromine at 7-position | Antitumor activity |
The uniqueness of this compound lies in its specific combination of substituents (bromine and ethoxycarbonyl), which may confer distinct biological activities compared to its analogs.
Future Research Directions
Further studies are necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future research include:
- In vivo studies : To evaluate the therapeutic efficacy and safety profile.
- Mechanistic studies : To clarify the molecular interactions with biological targets.
- Formulation development : To enhance bioavailability and targeted delivery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Halogens and Functional Groups
Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: N/A)
- Structure : Chlorine (Cl) at position 8, iodine (I) at position 5.
- Synthesis: Prepared from 2-amino-3-chloro-4-iodopyridine and ethyl bromopyruvate.
- Yield : 95% .
- Melting Point : 249°C .
- Key Difference : The larger iodine atom increases molecular weight (MW ≈ 350 g/mol) and may sterically hinder cross-coupling reactions compared to bromine .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3)
- Structure : Bromine (Br) at position 6, fluorine (F) at position 8.
- Molecular Weight : 287.09 g/mol .
- Key Difference : Fluorine’s electronegativity enhances metabolic stability and bioavailability but reduces reactivity in nucleophilic substitutions compared to bromine .
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1185291-62-6)
Methyl-Substituted Derivatives
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 847446-55-3)
- Structure : Methyl (-CH₃) at position 6, bromine at position 8.
- Applications : Used as a chemical intermediate with 98% purity .
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 907945-82-8)
Multi-Halogenated Derivatives
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 859787-43-2)
- Structure : Bromine at positions 6 and 8, methyl at position 4.
- Similarity Score : 0.99 (vs. target compound: 0.92) .
- Key Difference : Dual bromine atoms increase molecular weight (MW ≈ 347 g/mol) and provide multiple sites for cross-coupling, enabling complex functionalization .
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1121056-78-7)
- Structure : Bromine (6), chlorine (3), trifluoromethyl (-CF₃) (8).
- Hazard Profile : Labeled for acute toxicity (H302, H315) and respiratory irritation (H335) .
- Key Difference : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring system but increasing synthetic complexity .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with ethyl bromopyruvate. Key steps include:
- Substitution Reaction : Ethyl bromopyruvate reacts with 2-aminopyridine in refluxing ethanol to form the imidazo[1,2-a]pyridine core. Subsequent bromination at the 8-position is achieved using bromine or NBS (N-bromosuccinimide) under controlled conditions .
- Optimization : Yield improvements (e.g., 87–94%) are achieved by adjusting solvent polarity (ethanol vs. DMF), temperature (reflux vs. 80°C), and stoichiometry of brominating agents. Catalyst screening (e.g., CuSO₄) can suppress side reactions .
Q. Table 1: Comparison of Synthetic Conditions
Q. How is the structure of this compound validated, and what analytical techniques are critical?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C8, ester at C2). Key shifts: δ ~7.5–8.5 ppm (aromatic protons), δ ~170 ppm (ester carbonyl) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calc. 299.01; found 299.02) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Critical safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (P280, P262) .
- Ventilation : Use fume hoods (P271) to prevent inhalation of vapors/dust.
- Waste Disposal : Segregate halogenated waste (P501) and avoid environmental release (P273) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Reproducibility Checks : Validate reaction parameters (e.g., purity of ethyl bromopyruvate, moisture control).
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-brominated derivatives). Adjust bromine equivalents or reaction time to suppress undesired pathways .
- Computational Modeling : DFT calculations predict reactive sites, guiding selective bromination .
Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., 8-Cl, 8-NH₂) via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Biological Assays : Test inhibition of kinases (e.g., CDK) or antiproliferative activity in cancer cell lines (IC₅₀ values). Use dose-response curves to correlate substituents with potency .
- Molecular Docking : Map ligand interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
Q. How can crystallization challenges (e.g., low diffraction quality) be addressed during structural analysis?
Methodological Answer:
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DCM/hexane) to improve crystal growth.
- Temperature Gradients : Slow cooling from saturated solutions enhances lattice formation.
- SHELX Refinement : Use TWINABS for handling twinned data or high-resolution synchrotron sources for weak diffractors .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS at intervals (0–48h).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism. Identify metabolites using Q-TOF MS .
Q. How can researchers mitigate hazards during large-scale synthesis without compromising yield?
Methodological Answer:
Q. What advanced spectroscopic techniques can elucidate electronic effects of the bromo substituent?
Methodological Answer:
Q. How do steric and electronic factors influence regioselectivity in further functionalization (e.g., Suzuki coupling)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
